2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentene ring with a dideuterio(hydroxy)methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the dideuterio(hydroxy)methyl group. The final step involves the attachment of the purine base to the cyclopentene ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
The reactions mentioned above are carried out under controlled conditions, often requiring specific temperatures, pressures, and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one include:
- 2-amino-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxy-methyl-2-methyl-enecyclopentyl]-1,9-dihydro-6H-purin-6-one .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the dideuterio(hydroxy)methyl group and the cyclopentene ring.
Properties
Molecular Formula |
C11H13N5O2 |
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Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1/i4D2,5+1 |
InChI Key |
XSSYCIGJYCVRRK-RAGNIKJKSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]1C[C@H](C=C1)N2[13CH]=NC3=C2N=C(NC3=O)N)O |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Origin of Product |
United States |
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